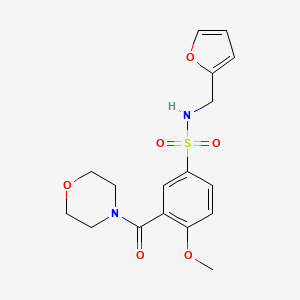

![molecular formula C18H15N3 B5588173 1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5588173.png)

1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazoloquinoline derivatives involves multiple steps starting from key intermediates such as nitrophenyl compounds or ethoxalyloxamidrazonate derivatives. These intermediates undergo cyclization, hydrolysis, decarboxylation, reduction, and dehydrogenation to yield the target triazoloquinoline compounds. For example, 1,2,4-triazolo[1,5-a]quinoxaline derivatives have been prepared from ethyl N 1 (2-nitrophenyl)-N 3 -ethoxalyloxamidrazonate, leading to the key intermediate diethyl 1-(2-nitrophenyl)-1,2,4-triazole-3,5-dicarboxylate, which is further processed to obtain the title compound (Catarzi et al., 1992).

Molecular Structure Analysis

The molecular structure of triazoloquinoline derivatives showcases a near-planar triazoloquinoline moiety, with large dihedral angles between the triazoloquinoline system and the phenyl ring, indicating a significant structural distinction that can influence their binding to biological receptors. Crystallographic studies have detailed the spatial arrangement and bonding interactions within such compounds, providing insights into their potential interaction mechanisms with biological targets (Nogueira et al., 2017).

Chemical Reactions and Properties

Triazoloquinoline derivatives participate in various chemical reactions that enable the introduction of different substituents, affecting their biological activity and selectivity. For instance, the introduction of acyl or carbamoyl groups or modifications on the phenyl ring, such as methoxy substitutions, has been explored to synthesize derivatives with enhanced binding affinity towards specific adenosine receptors, demonstrating the versatility of triazoloquinoline scaffolds for medicinal chemistry applications (Catarzi et al., 2005).

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3/c1-2-13-7-9-15(10-8-13)18-20-19-17-12-11-14-5-3-4-6-16(14)21(17)18/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHFNCRQENEVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5588091.png)

![N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5588110.png)

![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)

![4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)

![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)